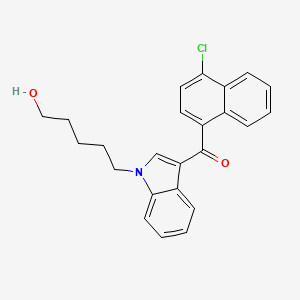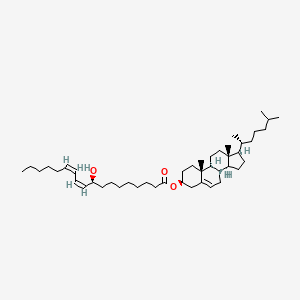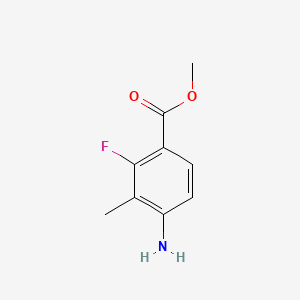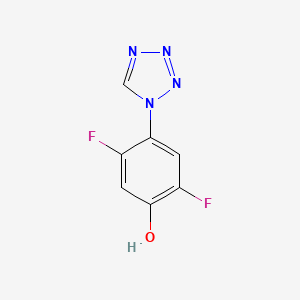
JWH 398 N-(5-hydroxypentyl) metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Detection and Analysis in Urine Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites in urine, including 5-hydroxypentyl JWH-018. This is essential for forensic science as these compounds are banned in many countries (Emerson et al., 2013).
Metabolite Analysis for Substance Abuse Identification : Jang et al. (2014) identified major urinary metabolites of AM-2201 and several metabolites of JWH-018, including N-5-hydroxylated and carboxylated metabolites, to distinguish between AM-2201 and JWH-018 abuse (Jang et al., 2014).
Pharmacological Effects on CB1 Receptors : Seely et al. (2012) investigated JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018, and found it binds to cannabinoid type 1 receptors (CB1Rs) and antagonizes JWH-018 activity at CB1Rs (Seely et al., 2012).
Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) investigated the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines, revealing higher toxicity of the metabolite compared to its parent drug (Couceiro et al., 2016).
Quantitative Measurement in Urine : Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites, providing evidence of clinical utility for detecting aminoalkylindole metabolites (Moran et al., 2011).
Metabolism of Synthetic Cannabinoids : A study by Toennes et al. (2017) analyzed the pharmacokinetic properties of inhaled JWH‐018, including its metabolites, revealing similarities with THC and suggesting a slow terminal elimination that may lead to accumulation in chronic users (Toennes et al., 2017).
作用機序
特性
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQEAJNLISWKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017849 |
Source


|
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-69-9 |
Source


|
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?
A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate JWH 398 N-(5-hydroxypentyl) metabolite in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []
Q2: Was the method successful in extracting and detecting JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?
A2: Yes, the research confirmed that JWH 398 N-(5-hydroxypentyl) metabolite could be successfully extracted from equine urine and detected using the LC-MS/MS method. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)